![molecular formula C11H13N3S B13283176 [(4-Methylphenyl)methyl](1,2,3-thiadiazol-4-ylmethyl)amine](/img/structure/B13283176.png)
[(4-Methylphenyl)methyl](1,2,3-thiadiazol-4-ylmethyl)amine
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Overview
Description
Preparation Methods
The synthesis of (4-Methylphenyl)methylamine involves several steps. One common method includes the reaction of 4-methylbenzyl chloride with 1,2,3-thiadiazole-4-carboxylic acid, followed by reduction with a suitable reducing agent . The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and may include additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
(4-Methylphenyl)methylamine undergoes various chemical reactions, including:
Scientific Research Applications
(4-Methylphenyl)methylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Methylphenyl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects . The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with thiol groups and other nucleophilic sites on proteins .
Comparison with Similar Compounds
(4-Methylphenyl)methylamine can be compared with other similar compounds, such as:
(4-Methylphenyl)methylamine: This compound has a similar structure but with a different substitution pattern on the thiadiazole ring, leading to different chemical and biological properties.
(4-Methylphenyl)methylamine: This compound has a different thiadiazole ring structure, which can result in different reactivity and applications.
The uniqueness of (4-Methylphenyl)methylamine lies in its specific substitution pattern and the resulting chemical properties, making it a valuable compound for various research applications .
Biological Activity
The compound (4-Methylphenyl)methylamine is an organic molecule featuring a thiadiazole ring and an aromatic amine structure. Its molecular formula is C10H12N4S, with a molecular weight of approximately 224.29 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure
The structural characteristics of the compound play a crucial role in its biological activity. The thiadiazole moiety is known for its diverse biological effects, while the para-substituted methyl group on the phenyl ring enhances its chemical stability and reactivity.
Antimicrobial Properties
Research indicates that (4-Methylphenyl)methylamine exhibits significant antimicrobial activity. Studies have shown that compounds with thiadiazole rings can inhibit the growth of various bacteria and fungi. For instance, derivatives of thiadiazole are reported to possess insecticidal and fungicidal properties, which may extend to this specific compound as well .
Anticancer Activity
Preliminary investigations suggest that this compound may have anticancer properties. The mechanism of action is believed to involve the interaction with cellular receptors or enzymes that are pivotal in cancer cell proliferation and survival. The presence of the thiadiazole ring is particularly noteworthy as similar compounds have demonstrated cytotoxic effects against a range of cancer cell lines .
The precise mechanisms through which (4-Methylphenyl)methylamine exerts its biological effects are still under investigation. However, it is hypothesized that the compound may:
- Inhibit specific enzymes involved in metabolic pathways.
- Interact with DNA or RNA, affecting replication and transcription processes.
- Modulate receptor activity linked to growth factor signaling pathways .
Study 1: Antimicrobial Efficacy
A study conducted by Wang et al. (1999) demonstrated that various thiadiazole derivatives exhibit broad-spectrum antimicrobial activity. The study highlighted the potential of these compounds in agricultural applications as fungicides and bactericides .
Study 2: Anticancer Potential
In a recent investigation into the anticancer properties of thiadiazole derivatives, it was found that certain structural modifications significantly enhanced cytotoxicity against human cancer cell lines. The results indicated that (4-Methylphenyl)methylamine could be a promising candidate for further development in cancer therapy .
Data Table: Comparison of Thiadiazole Derivatives
Compound Name | Structural Features | Biological Activity |
---|---|---|
(4-Methylphenyl)methylamine | Thiadiazole ring & para-methyl phenyl | Antimicrobial, anticancer |
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine | Similar structure with different substitution | Antifungal, insecticidal |
3-Fluoro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline | Fluorine substitution | Enhanced binding affinity |
Properties
Molecular Formula |
C11H13N3S |
---|---|
Molecular Weight |
219.31 g/mol |
IUPAC Name |
1-(4-methylphenyl)-N-(thiadiazol-4-ylmethyl)methanamine |
InChI |
InChI=1S/C11H13N3S/c1-9-2-4-10(5-3-9)6-12-7-11-8-15-14-13-11/h2-5,8,12H,6-7H2,1H3 |
InChI Key |
SYACQRJXMKOUCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CSN=N2 |
Origin of Product |
United States |
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